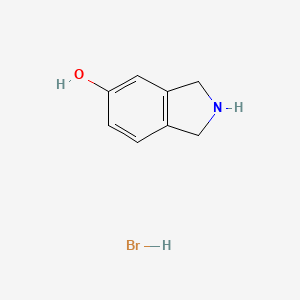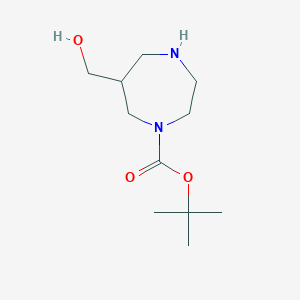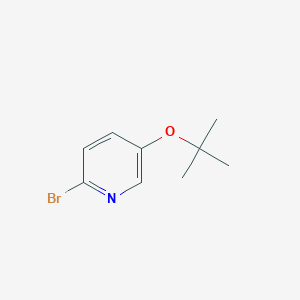
2-Bromo-5-tert-butoxypyridine
Übersicht
Beschreibung
2-Bromo-5-tert-butoxypyridine is a chemical compound with the CAS Number: 1086381-32-9 . It has a molecular weight of 230.1 . The IUPAC name for this compound is 2-bromo-5-tert-butoxypyridine . The compound is stored at a temperature between 28C .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-tert-butoxypyridine is1S/C9H12BrNO/c1-9(2,3)12-7-4-5-8(10)11-6-7/h4-6H,1-3H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
2-Bromo-5-tert-butoxypyridine has a molecular weight of 230.1 . It is stored at a temperature between 28C .Wissenschaftliche Forschungsanwendungen
Reactivity Studies
The reactivity of halogenopyridines, including 3- and 4-bromopyridines, towards potassium tert-butoxide has been investigated, revealing insights into their conversion into tert-butoxypyridines through addition-elimination mechanisms (Zoest & Hertog, 2010).
Synthesis of Brominated Bipyridines
Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines, which are useful for preparing metal-complexing molecular rods, have been developed using related bromopyridine compounds (Schwab, Fleischer, & Michl, 2002).
Spectroscopic Characterization and Antimicrobial Studies
The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, closely related to the subject compound, was explored using various spectroscopic techniques. Its antimicrobial activities were also tested, indicating a potential application in biomedical research (Vural & Kara, 2017).
Amination Reactions
Research into the Pd-catalyzed amination of dibromopyridine with polyamines has been conducted. This process includes the formation of N-(6-tert-butoxypyridin-2-yl)-substituted polyamines, indicating the importance of bromopyridines in synthesizing complex organic molecules (Averin et al., 2007).
Synthesis of Enantiopure Compounds
Research demonstrated the synthesis of (S)-2-(4-Bromo-2,4′-bithiazole)-1-(tert-butoxycarbonyl)pyrrolidine as a single enantiomer, showing the use of bromopyridines in obtaining enantiopure compounds for further chemical transformations (Just‐Baringo, Bruno, Albericio, & Álvarez, 2011).
Catalysis and Organic Synthesis
Studies have shown the use of bromopyridines in various catalysis and organic synthesis processes, highlighting their role in the synthesis of functionalized cyclic ethers and other complex organic structures (Greb et al., 2004).
Suzuki Cross-Coupling Reactions
Research on Suzuki cross-coupling reactions of brominated salicylaldehyde with pyridylboronic acid involved the synthesis of complex compounds, demonstrating the utility of bromopyridines in advanced organic synthesis (Wang et al., 2014).
Medicinal Chemistry Applications
The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction, involving bromopyridines, was explored for potential applications in medicinal chemistry, including quantum mechanical investigations and biological activities (Ahmad et al., 2017).
Eigenschaften
IUPAC Name |
2-bromo-5-[(2-methylpropan-2-yl)oxy]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,3)12-7-4-5-8(10)11-6-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOIJQRIBXICHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269427 | |
| Record name | Pyridine, 2-bromo-5-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086381-32-9 | |
| Record name | Pyridine, 2-bromo-5-(1,1-dimethylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-bromo-5-(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




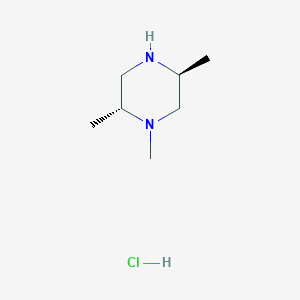
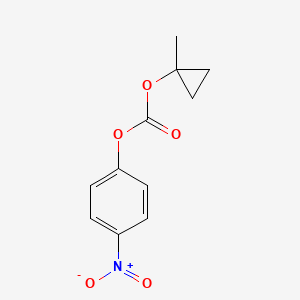
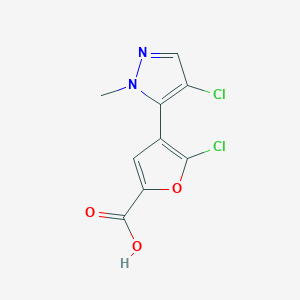
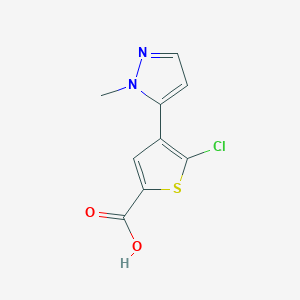

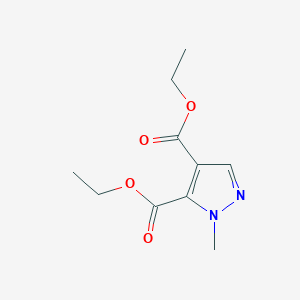
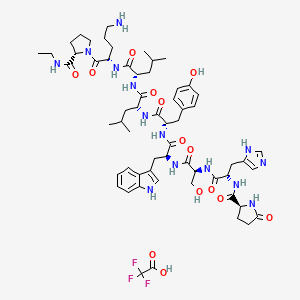
![(2S,3R,4S,5S,6R)-2-[4-[1,3-Dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3026673.png)
